Escholamine iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

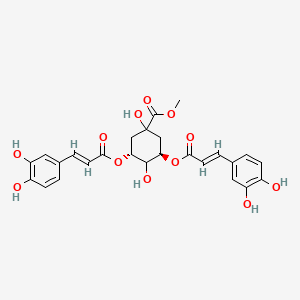

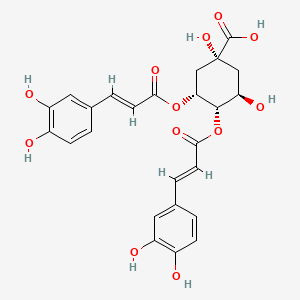

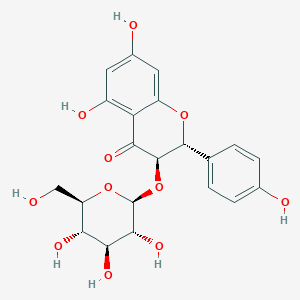

Escholamine iodide, also known as ECI, is a synthetic derivative of the naturally occurring hormone escholamine. It is an important molecule for both research and clinical applications, due to its ability to modulate neurotransmitter release and its potential to be used as a therapeutic agent. ECI is a potent agonist of the muscarinic receptor, and it is used in both in vitro and in vivo studies to investigate the physiological effects of muscarinic receptor activation. This article will provide an overview of ECI, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Ion Chromatography and Mass Spectrometry for Iodide Analysis : Buchberger et al. (2003) investigated the use of ion-exchange chromatography hyphenated with mass spectrometric detection for determining iodide in urine. This study highlights the utility of such methods for trace analysis of iodide, which can be relevant in medical and environmental contexts (Buchberger et al., 2003).

Iodide Ion Trapping for Extraction from Solutions : Luo et al. (2020) focused on the effective extraction of iodide ions from dilute solutions using an electroactive trapping film. This research is significant in the context of environmental safety, particularly in handling radioactive wastewater (Luo et al., 2020).

Cholinesterases Characterization in Fish : Monteiro et al. (2005) characterized cholinesterases in fish tissues using substrates including propionylthiocholine iodide. This study provides insights into the use of iodide in biochemical assays for environmental biomonitoring (Monteiro et al., 2005).

Total Organic Iodine Measurement in Water : Pan and Zhang (2013) developed a new approach for measuring total organic iodine in water samples, which is crucial for assessing the toxicity of iodinated disinfection byproducts (Pan & Zhang, 2013).

Protein Fluorescence Quenching by Iodide Ion : Lehrer (1971) studied the effect of iodide on the fluorescence of tryptophyl compounds, providing valuable insights into the use of iodide ions in protein chemistry (Lehrer, 1971).

Propriétés

IUPAC Name |

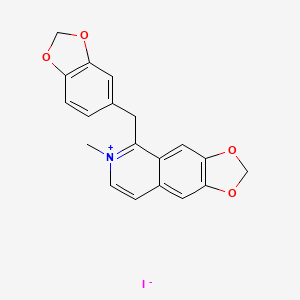

5-(1,3-benzodioxol-5-ylmethyl)-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16NO4.HI/c1-20-5-4-13-8-18-19(24-11-23-18)9-14(13)15(20)6-12-2-3-16-17(7-12)22-10-21-16;/h2-5,7-9H,6,10-11H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBIHBWVGXQEJG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(C2=CC3=C(C=C2C=C1)OCO3)CC4=CC5=C(C=C4)OCO5.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Escholamine iodide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.